2-ethynyl-4-nitrobenzaldehyde
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Overview
Description
2-Ethynyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C9H5NO3 It features a benzene ring substituted with an ethynyl group at the second position and a nitro group at the fourth position, along with an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-4-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of benzaldehyde to introduce the nitro group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts used in the process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for nucleophilic addition reactions.
Major Products:
Oxidation: 2-Ethynyl-4-nitrobenzoic acid.
Reduction: 2-Ethynyl-4-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives can be used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-ethynyl-4-nitrobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The ethynyl group can act as a reactive site for nucleophilic addition, leading to the formation of various substituted products. The aldehyde group can undergo oxidation or condensation reactions, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
2-Ethynylbenzaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
4-Nitrobenzaldehyde: Lacks the ethynyl group, limiting its use in reactions that require this functional group.
2-Ethynyl-4-fluorobenzaldehyde: Similar structure but with a fluorine substituent instead of a nitro group, leading to different reactivity and applications.
Uniqueness: 2-Ethynyl-4-nitrobenzaldehyde is unique due to the presence of both the ethynyl and nitro groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and high-performance materials.
Properties
CAS No. |
179129-22-7 |
---|---|
Molecular Formula |
C14H10ClFN4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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